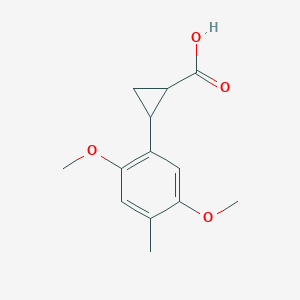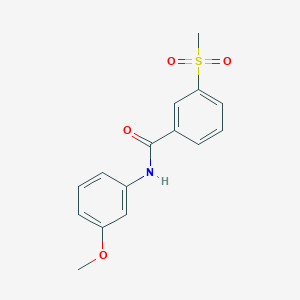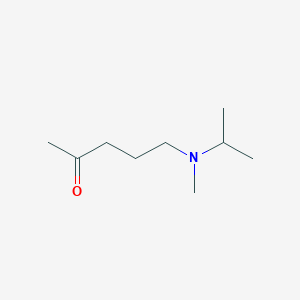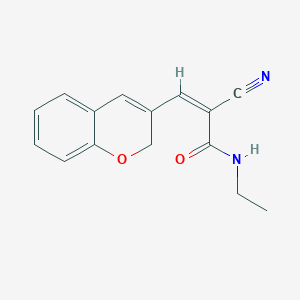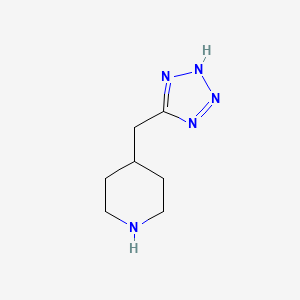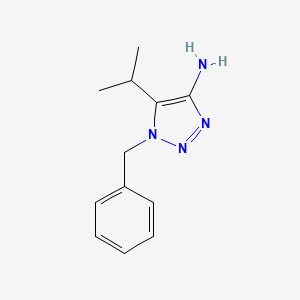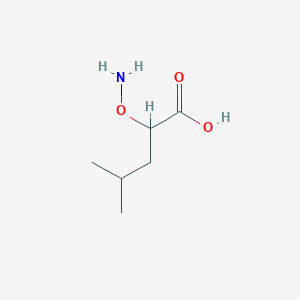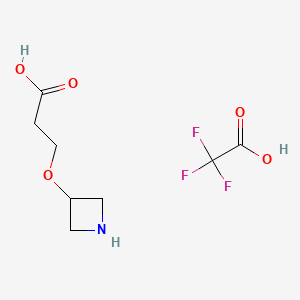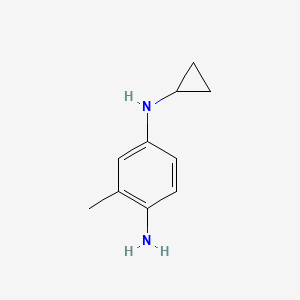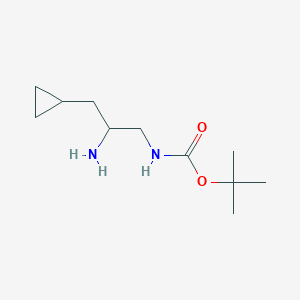
tert-Butyl (2-amino-3-cyclopropylpropyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a cyclopropyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate typically involves the protection of an amine group using tert-butyl dicarbonate (Boc2O). The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the generated acid . The reaction can be performed under both aqueous and anhydrous conditions, depending on the desired outcome .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to achieve efficient production .
化学反应分析
Types of Reactions:
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学研究应用
Chemistry: In organic chemistry, tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate is used as a protecting group for amines, facilitating the synthesis of complex molecules by preventing unwanted reactions at the amine site .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and ease of removal make it an ideal candidate for modifying biomolecules .
Medicine: In medicinal chemistry, tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents .
Industry: Industrially, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure allows for the development of novel compounds with improved properties .
作用机制
The mechanism of action of tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the formation of a stable tert-butyl cation, which is a key intermediate in the reaction . The molecular targets and pathways involved depend on the specific application of the compound, such as enzyme inhibition or receptor binding in biological systems .
相似化合物的比较
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed under basic conditions.
Uniqueness: tert-Butyl N-(2-amino-3-cyclopropylpropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. This makes it particularly useful in the synthesis of sterically demanding molecules and in applications where stability under mild conditions is crucial .
属性
分子式 |
C11H22N2O2 |
|---|---|
分子量 |
214.30 g/mol |
IUPAC 名称 |
tert-butyl N-(2-amino-3-cyclopropylpropyl)carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-9(12)6-8-4-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI 键 |
UESRBOBMSGXXEX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)
![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)
